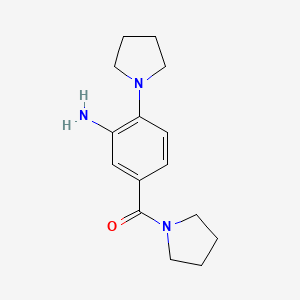

(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone

説明

(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone (CAS: 640263-69-0) is a pyrrolidine-containing compound with a molecular formula of C₁₄H₂₀N₄O and a molecular weight of 259.35 g/mol. It features a phenyl ring substituted with an amino group at position 3 and a pyrrolidin-1-yl group at position 4, further linked to a pyrrolidin-1-yl-methanone moiety. The compound is sold as a solid with 97% purity and is intended for laboratory research applications .

特性

IUPAC Name |

(3-amino-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c16-13-11-12(15(19)18-9-3-4-10-18)5-6-14(13)17-7-1-2-8-17/h5-6,11H,1-4,7-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDXKOHITSIIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone typically involves the reaction of 3-amino-4-pyrrolidin-1-yl-benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: 3-amino-4-pyrrolidin-1-yl-benzaldehyde and pyrrolidine.

Catalyst: Commonly used catalysts include acids or bases such as hydrochloric acid or sodium hydroxide.

Reaction Conditions: The reaction is typically conducted at a temperature range of 50-100°C and under atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

科学的研究の応用

Pharmacological Studies

The compound has been identified as a potential antagonist for melanin-concentrating hormone receptor 1 (MCH-R1). Research indicates that derivatives of related compounds have shown potent activity against MCH-R1, with one derivative demonstrating a Ki value of 2.3 nM and good oral bioavailability (32%) in vivo studies on rats . This suggests that (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone may have therapeutic potential in treating obesity and metabolic disorders.

Neuropharmacology

Given the structural similarities to known psychoactive compounds, this compound could be investigated for its effects on neurotransmitter systems. Compounds with pyrrolidine moieties have been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive function. Future studies could explore its efficacy as an antidepressant or anxiolytic agent.

Synthetic Chemistry

The unique structure of this compound makes it a valuable intermediate in synthetic organic chemistry. It can serve as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry . Its reactivity can be explored in various coupling reactions or as part of larger synthetic pathways.

Case Study 1: MCH-R1 Antagonism

In a study examining the pharmacological profile of MCH-R1 antagonists, derivatives similar to this compound were evaluated for their binding affinity and functional activity. The results indicated that these compounds could effectively inhibit MCH-R1, leading to reduced food intake and weight loss in animal models .

Case Study 2: Neurotransmitter Interaction

A separate investigation focused on the neuropharmacological effects of pyrrolidine derivatives. The study utilized behavioral assays to assess the impact of these compounds on anxiety-like behaviors in rodents. The results suggested that compounds with similar structures to this compound exhibited anxiolytic effects, warranting further exploration into their mechanisms of action .

作用機序

The mechanism of action of (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (CAS: 1955561-36-0)

- Molecular Formula : C₁₃H₁₉N₃O

- Key Differences: Replaces the 4-pyrrolidin-1-yl group with a dimethylamino (-N(CH₃)₂) substituent.

- However, reduced steric bulk may alter binding interactions in biological targets.

- Applications: Likely explored as a kinase inhibitor intermediate, given the prevalence of dimethylamino groups in such scaffolds .

(b) (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (CAS: 276678-35-4)

- Molecular Formula: C₁₂H₁₄BrNO

- Key Differences: Substitutes the 3-amino and 4-pyrrolidin-1-yl groups with a bromo (-Br) and methyl (-CH₃) group.

- Impact : The bromine atom introduces reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a valuable synthetic intermediate. The methyl group may improve metabolic stability.

- Applications : Likely used in agrochemical or pharmaceutical synthesis .

Heterocyclic Modifications

(a) (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS: 1242887-47-3)

- Molecular Formula : C₁₇H₁₈N₂O

- Key Differences: Replaces the 3-amino-4-pyrrolidin-1-yl-phenyl group with a phenyl-pyrrolidinyl moiety attached to a 3-methylpyridine ring.

- Impact : The pyridine ring introduces aromatic nitrogen, enhancing π-π stacking interactions and altering electronic properties. This may improve binding to metal-containing enzymes or receptors.

- Applications: Potential use in CNS drug discovery due to pyridine’s prevalence in blood-brain barrier-penetrant compounds .

(b) (5-Bromo-2-methoxypyridin-3-yl)-pyrrolidin-1-yl-methanone (CAS: 1707583-16-1)

- Molecular Formula : C₁₁H₁₃BrN₂O₂

- Key Differences : Features a pyridine ring substituted with bromo and methoxy (-OCH₃) groups.

- Impact : The methoxy group increases hydrophilicity, while bromine offers a handle for further functionalization.

- Applications : Intermediate in antiviral or anticancer drug synthesis .

Complex Heterocyclic Systems

{(4S)-2-[7-(Hydroxyamino)-6-methyl-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-oxazol-4-yl}(pyrrolidin-1-yl)methanone

- Molecular Formula : C₁₇H₁₇F₃N₄O₃S

- Key Differences : Incorporates a benzothiazole-oxazole hybrid scaffold with a trifluoromethyl (-CF₃) group.

- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzothiazole moiety is associated with kinase inhibition.

- Applications : Likely investigated as a kinase or protease inhibitor in oncology .

Comparative Analysis Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Price (€/g) | Applications |

|---|---|---|---|---|---|---|

| (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone (640263-69-0) | C₁₄H₂₀N₄O | 259.35 | 3-amino, 4-pyrrolidin-1-yl | 97% | 689 | Research intermediate, drug discovery |

| (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (1955561-36-0) | C₁₃H₁₉N₃O | 233.31 | 3-amino, 4-dimethylamino | Not specified | Not specified | Kinase inhibitor scaffolds |

| (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (276678-35-4) | C₁₂H₁₄BrNO | 268.15 | 4-bromo, 2-methyl | 95% | Discontinued | Synthetic intermediate |

| (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (1242887-47-3) | C₁₇H₁₈N₂O | 266.34 | 3-methylpyridin-4-yl | Not specified | Not specified | CNS drug candidates |

| {(4S)-...-oxazol-4-yl}(pyrrolidin-1-yl)methanone | C₁₇H₁₇F₃N₄O₃S | 414.40 | Benzothiazole-oxazole, -CF₃ | Not specified | Not specified | Kinase/protease inhibition |

Key Research Findings

Synthetic Utility : Brominated analogs (e.g., CAS 276678-35-4) are critical for cross-coupling reactions, enabling rapid diversification of the phenyl core .

Solubility and Bioavailability: Dimethylamino-substituted derivatives (CAS 1955561-36-0) may exhibit improved aqueous solubility compared to pyrrolidinyl-rich analogs, enhancing pharmacokinetic profiles .

Target Selectivity : The benzothiazole-oxazole hybrid () demonstrates how heterocyclic expansion can enhance target affinity, particularly in kinase inhibition .

生物活性

(3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone, with the chemical formula C15H21N3O, is a synthetic compound featuring two pyrrolidine rings and an amino group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound can be synthesized through a reaction between 3-amino-4-pyrrolidin-1-yl-benzaldehyde and pyrrolidine, typically using acids or bases as catalysts under controlled conditions. The synthesis process is designed to maximize yield and purity, often involving techniques like recrystallization or chromatography for purification.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme or receptor activity, leading to various physiological effects. The precise pathways and targets are still under investigation, but initial studies suggest potential roles in cancer treatment and antimicrobial activity.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can reduce cell viability in human lung adenocarcinoma (A549) cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | A549 | 100 | 78 |

| Compound B | A549 | 100 | 64 |

| Compound C | A549 | 100 | 61 |

| Compound D | HSAEC1-KT | 100 | 85 |

These results indicate that while some compounds show potent anticancer activity, they may also affect non-cancerous cells, highlighting the need for selective targeting in therapeutic applications.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Certain derivatives have demonstrated activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant pathogens .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Anticancer Activity : A study assessed the effects of various pyrrolidine derivatives on A549 cells, revealing that modifications in the phenyl ring significantly influenced anticancer potency. Compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Study : Research focusing on the antimicrobial properties of pyrrolidine derivatives found that certain modifications could improve efficacy against resistant bacterial strains. This underscores the importance of structural optimization in drug development .

Q & A

Q. What are the common synthetic routes for preparing (3-Amino-4-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone?

The synthesis typically involves coupling a pyrrolidine-containing acid chloride with an aromatic amine precursor. For example:

- Step 1 : Generate the benzoyl chloride derivative by reacting 3-amino-4-pyrrolidin-1-yl-benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Step 2 : React the acid chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to form the methanone linkage .

- Optimization : Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .

Q. What analytical techniques are used to characterize this compound?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amine (N-H) functional groups .

- Elemental Analysis (EA) : To verify empirical formula accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Key parameters include:

- Catalyst Selection : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents reduce hydrolysis risks .

- Temperature Control : Lower temperatures (0–5°C) minimize thermal degradation of sensitive intermediates .

- Automation : Continuous flow reactors enable precise control of residence time and mixing, improving reproducibility .

Q. How do structural modifications (e.g., fluorination or heterocyclic substitution) affect biological activity?

- Fluorination : Adding fluorine atoms to the pyrrolidine ring (as seen in ) enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

- Heterocyclic Substitution : Replacing the phenyl group with a pyridine or thiophene moiety () alters electronic properties, improving binding affinity to targets like kinases or GPCRs .

- Methodology : Structure-activity relationship (SAR) studies combined with molecular docking simulations guide rational design .

Q. How can contradictions in biological activity data across studies be resolved?

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity and cell-based assays for functional activity) .

- Purity Verification : Ensure ≥95% purity via HPLC to exclude confounding effects from impurities .

- Assay Conditions : Standardize buffer pH, ion concentration, and temperature to minimize variability .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Models electron distribution to predict sites of nucleophilic/electrophilic attack .

- Molecular Dynamics (MD) Simulations : Simulate binding kinetics with proteins (e.g., kinases) to identify key interactions .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors) for target engagement .

Data Contradiction Analysis

Q. Why might reported IC₅₀ values vary significantly across enzymatic assays?

- Enzyme Source : Differences in isoform expression (e.g., human vs. murine enzymes) affect inhibitor potency .

- Substrate Competition : High substrate concentrations in some assays reduce apparent inhibitor efficacy .

- Solution : Use recombinant human enzymes and standardized substrate concentrations for cross-study comparability .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

Q. Table 2: Biological Activity Modulation via Structural Modifications

| Modification | Target | Effect on IC₅₀ | Mechanism Insight |

|---|---|---|---|

| Fluorination at C3 | Kinase A | 2.5-fold reduction | Enhanced hydrophobic interactions |

| Thiophene Substitution | GPCR | 10 nM → 3 nM | Improved π-π stacking with aromatic residues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。